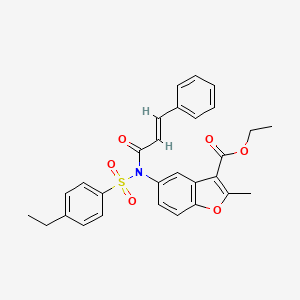

ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate

Description

Ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative featuring a cinnamamido group linked via a sulfonamide bridge to a 4-ethylphenyl substituent. The benzofuran core is substituted with a methyl group at position 2 and an ethyl ester at position 2. The 4-ethylphenyl sulfonyl group and cinnamoyl moiety contribute to its structural complexity and may influence its bioavailability, metabolic stability, and target-binding affinity .

Properties

IUPAC Name |

ethyl 5-[(4-ethylphenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO6S/c1-4-21-11-15-24(16-12-21)37(33,34)30(27(31)18-13-22-9-7-6-8-10-22)23-14-17-26-25(19-23)28(20(3)36-26)29(32)35-5-2/h6-19H,4-5H2,1-3H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYWOAXPZHFBAI-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.

Introduction of the Cinnamamido Group: The cinnamamido group can be introduced through an amide coupling reaction. This involves reacting the benzofuran derivative with cinnamic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Sulfonylation: The introduction of the 4-ethylphenylsulfonyl group is typically achieved through a sulfonylation reaction. This involves reacting the amide intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification to introduce the ethyl ester group, which can be achieved by reacting the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. For example, the nitro group (if present) can be reduced to an amine using hydrogen gas (H₂) and a palladium catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For instance, the sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.

Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide-Linked Benzofurans

The compound’s closest structural analogs differ in sulfonamide substituents and acyl groups. For example:

Key Observations :

- The cinnamamido group introduces a conjugated π-system absent in the butyramido or simple sulfonamido analogs, which may improve binding to aromatic-rich enzyme pockets (e.g., cyclooxygenase or kinase targets) .

Comparison with Thiophene-Based Sulfonamides

lists thiophene carboxylates with sulfonamide modifications, such as Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate. While these share ester and sulfonamide functionalities, the benzofuran core in the target compound provides distinct electronic and steric properties. Benzofurans generally exhibit greater planarity and rigidity than thiophenes, which could influence crystallinity and metabolic stability .

Fluorinated Sulfonamide Derivatives

Fluorinated sulfonamides, such as those in (e.g., 2-[methyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]ethyl 2-propenoate), highlight the role of fluorine in enhancing thermal stability and resistance to oxidative degradation.

Research Findings and Functional Implications

- Enzyme Inhibition: Sulfonamide-linked benzofurans are known COX-2 inhibitors. The cinnamamido group in the target compound may synergize with the sulfonamide to enhance selectivity, as seen in related cinnamate derivatives .

- Solubility and Bioavailability : The ethyl ester in the target compound improves lipophilicity (logP ~3.8 predicted) compared to methoxy analogs (logP ~2.5), though aqueous solubility may be reduced.

- Synthetic Accessibility : The absence of fluorinated or heteroaromatic substituents (cf. –4) simplifies synthesis but limits tunability for specialized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.